molecular formula C7H3Br2ClO B3054324 2,5-Dibromobenzoyl chloride CAS No. 59615-13-3

2,5-Dibromobenzoyl chloride

Cat. No. B3054324
CAS RN: 59615-13-3
M. Wt: 298.36 g/mol
InChI Key: KVFXLCABRSQDFB-UHFFFAOYSA-N
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Description

2,5-Dibromobenzoyl chloride is a chemical compound with the molecular formula C7H3Br2ClO . It is a solid substance .


Molecular Structure Analysis

The InChI code for 2,5-Dibromobenzoyl chloride is 1S/C7H3Br2ClO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H . This code provides a specific textual identifier for the compound’s molecular structure. For a more detailed analysis of the molecular structure, it would be beneficial to refer to resources that provide 2D or 3D molecular structures .


Chemical Reactions Analysis

Specific chemical reactions involving 2,5-Dibromobenzoyl chloride are not detailed in the search results. For a comprehensive analysis of the chemical reactions, it would be beneficial to refer to peer-reviewed papers or technical documents related to this compound .


Physical And Chemical Properties Analysis

2,5-Dibromobenzoyl chloride is a solid substance . It has a molecular weight of 298.36 . For a more detailed analysis of its physical and chemical properties, it would be beneficial to refer to resources that provide comprehensive property data .

Scientific Research Applications

Iridium-Catalyzed Annulative Coupling

2-Arylbenzoyl chlorides, including derivatives like 2,5-Dibromobenzoyl chloride, are used in iridium-catalyzed annulative coupling reactions with alkynes. This process selectively forms phenanthrene derivatives, which are crucial in organic synthesis and pharmaceuticals (Nagata, Hirano, Satoh, & Miura, 2014).

Antileukemic Activity of Novel Complexes

2,5-Dibromobenzoyl chloride derivatives have been studied for their antileukemic activity. For instance, 2,5-dihydroxybenzoate molybdenum(VI), a complex containing elements of 2,5-Dibromobenzoyl chloride, shows significant potential in leukemia cell lines, suggesting its value in cancer chemotherapy (Thomadaki, Karaliota, Litos, & Scorilas, 2007).

Tissue Sulfhydryl Groups Analysis

In biochemistry, derivatives of 2,5-Dibromobenzoyl chloride have been used to analyze tissue sulfhydryl groups. This analysis is vital for understanding redox biology and related pathologies (Ellman, 1959).

Imidazol-2-yl Complexes in Organometallic Chemistry

In organometallic chemistry, imidazol-2-yl complexes involving 2,5-Dibromobenzoyl chloride derivatives are significant for understanding the bifunctional character of N-heterocyclic carbene complexes. This knowledge is pivotal in catalysis and pharmaceutical applications (Miranda-Soto, Grotjahn, DiPasquale, & Rheingold, 2008).

Synthesis of Benzizoselenazol-3(2H)-ones

2,5-Dibromobenzoyl chloride is involved in the synthesis of various organic compounds, such as benzizoselenazol-3(2H)-ones, which are used in medicinal chemistry and materials science (Lisiak & Młochowski, 2009).

Safety And Hazards

2,5-Dibromobenzoyl chloride is classified as a dangerous substance. It has a hazard statement of H314-H290, indicating that it causes severe skin burns and eye damage, and may be corrosive to metals . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling it .

properties

IUPAC Name

2,5-dibromobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2ClO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFXLCABRSQDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30541178
Record name 2,5-Dibromobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromobenzoyl chloride

CAS RN

59615-13-3
Record name 2,5-Dibromobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 2 L flask fitted with a reflux condenser and magnetic stir-bar was introduced 2,5-dibromobenzoic acid (50.0 g, 0.1786 mol) and thionyl chloride (150 mL, 2.04 mol). The mixture was refluxed for 8 hours. Most of the thionyl chloride was distilled off followed by removal of the remainder by rotary evaporation. Distillation gave 40 g of 2,5-dibromobenzoyl chloride. (pot temperature 110° C.; distillation temp 70° C./0.70 mm Hg).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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